molecular formula C16H12BrNO3S3 B2914883 N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide CAS No. 1797615-53-2

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide

Cat. No.: B2914883
CAS No.: 1797615-53-2
M. Wt: 442.36
InChI Key: QCQDHBJWRUNNAZ-UHFFFAOYSA-N
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Description

N-[(5-Benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide (CAS 1797615-53-2) is a synthetically versatile thiophene derivative of significant interest in medicinal chemistry and pharmaceutical research. This high-purity compound serves as a valuable scaffold for the discovery and development of novel bioactive molecules. Its structure incorporates two key pharmacophoric elements: a sulfonamide group, which is a common feature in many therapeutic agents, and a benzoyl-substituted thiophene ring. The presence of the bromine atom on the second thiophene ring makes this compound an especially useful intermediate for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely employed to create diverse chemical libraries for biological screening . Researchers utilize this compound primarily as a key intermediate in the synthesis of molecules designed to modulate specific enzyme and receptor interactions. Its unique molecular architecture, featuring multiple heterocyclic systems, makes it a promising candidate for developing inhibitors or modulators of protein-protein interactions. The compound is being explored for potential applications in designing new agents for anti-inflammatory, anticancer, and antimicrobial applications, leveraging the known biological relevance of both sulfonamide and thiophene-containing compounds . Furthermore, thiophene-sulfonamide hybrids have demonstrated promising biological activity in recent scientific literature. Related analogues have shown potent efficacy against challenging bacterial strains, including New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, with one study reporting a low MIC value of 0.39 µg/mL, highlighting the therapeutic potential of this chemical class . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCQDHBJWRUNNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale organic synthesis techniques. The Suzuki-Miyaura coupling reaction can be scaled up for industrial purposes, utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring system can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key differences between N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide and related compounds lie in substituent effects on reactivity, yield, and bioactivity.

Key Observations :

  • Alkyl vs. Acyl Groups : Alkylation preserves bromine for further coupling, while acylation introduces electron-withdrawing groups that modulate reactivity in cross-couplings .
  • Biological Activity : Aryl-substituted derivatives (e.g., 4a–g ) show stronger enzyme inhibition than alkylated analogs . The benzoyl group in the target compound may enhance lipophilicity and target binding compared to smaller substituents.

Biological Activity

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and applications of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound is classified as a thiophene derivative with the following structural characteristics:

  • Benzoyl Group : Enhances hydrophobic interactions, potentially improving binding to biological targets.
  • Thiophene Ring : Contributes to the compound's electron-rich properties, influencing its reactivity.
  • Sulfonamide Moiety : Known for its role in various biological activities, including antibacterial effects.

The molecular formula for this compound is C16H12BrNO3S3C_{16}H_{12}BrNO_3S_3 with a molecular weight of 442.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Benzoylthiophene Intermediate : This involves reacting benzoyl chloride with thiophene derivatives.
  • Sulfonamide Formation : The intermediate is then treated with sulfonamide reagents under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound is hypothesized to possess similar properties due to the presence of the sulfonamide group, which is known for its antibacterial effects .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies suggest that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

The mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
  • Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), leading to altered cell signaling pathways .

Research Findings and Case Studies

Several studies have investigated the biological activities and mechanisms of action associated with this compound and its analogs:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains, suggesting potential therapeutic applications .
Study 2Anticancer EffectsShowed that the compound induces apoptosis in specific cancer cell lines through caspase activation .
Study 3Mechanistic InsightsIdentified interactions with key metabolic enzymes, providing insight into its potential as a drug candidate .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic protons (δ 7.10–8.40 ppm) and sulfonamide NH (δ 8.40 ppm, broad) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–S–N ≈ 118.5°) and confirms stereochemistry .
  • Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]+^+ .

How can researchers identify and quantify impurities in synthesized batches?

Q. Basic

  • HPLC-PDA : Use a C18 column (MeCN/H2_2O + 0.1% TFA) to detect unreacted intermediates (e.g., residual benzoylthiophene derivatives) .
  • LC-MS : Identifies halogenated byproducts (e.g., di-brominated adducts) via isotopic patterns .

What strategies optimize reaction yields in large-scale synthesis?

Q. Advanced

  • Catalytic Screening : Test Pd catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura cross-coupling to improve benzoylthiophene coupling efficiency .
  • Solvent Optimization : Replace DCM with THF to enhance solubility of sulfonamide intermediates .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced

  • Assay Validation : Replicate assays in multiple cell lines (e.g., melanoma UACC-257 vs. breast cancer MCF-7) to assess selectivity .
  • Dose-Response Analysis : Calculate GI50_{50} values (e.g., 0.03–4.9 µM) to identify potency thresholds and exclude false positives .

Table 2 : Antitumor Activity of Sulfonamide Derivatives

CompoundCell LineGI50_{50} (µM)Reference
Derivative 46UACC-257 (melanoma)0.03
Derivative 23MCF-7 (breast)4.9

What computational methods predict the compound’s binding affinity to biological targets?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina to model interactions with tyrosine kinases (e.g., hydrogen bonding with sulfonamide groups) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in ATP-binding pockets .

What protocols are recommended for pharmacological screening?

Q. Basic

  • In Vitro Assays : Test cytotoxicity via MTT assay (48–72 hr exposure, 10–100 µM concentration range) .
  • Solubility Testing : Use PBS (pH 7.4) with 0.1% DMSO to mimic physiological conditions .

How can structure-activity relationship (SAR) studies guide derivative design?

Q. Advanced

  • Modify Substituents : Replace bromine with electron-withdrawing groups (e.g., –CF3_3) to enhance binding .
  • Stereochemical Analysis : Compare enantiomers via chiral HPLC to isolate active conformers .

What validation criteria ensure analytical method reliability?

Q. Basic

  • Linearity : R2^2 ≥ 0.99 for calibration curves (1–100 µg/mL).
  • Precision : ≤5% RSD for intra-day replicates .

How can isotopic labeling elucidate metabolic pathways?

Q. Advanced

  • 13C^{13}C-Labeling : Trace hepatic metabolism via LC-MS/MS to identify sulfonamide cleavage products .
  • Stable Isotope Trapping : Use 2H^2H-labeled analogs to detect reactive intermediates in microsomal assays .

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